Romidepsin

Catalog No.
S548555
CAS No.
128517-07-7
M.F
C24H36N4O6S2
M. Wt
540.7
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Romidepsin

CAS Number

128517-07-7

Product Name

Romidepsin

IUPAC Name

(1S,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-GCCNXGTGSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

FK228; FK-228; FK 228; FR901228; FR-901228; FR 901228; NSC 630176. depsipeptide; US brand name: Istodax.

Description

The exact mass of the compound Romidepsin is 540.20763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Romidepsin is a naturally occurring antitumor agent isolated from the bacterium Chromobacterium violaceum []. It belongs to a class of drugs known as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Romidepsin specifically inhibits a subset of HDACs, known as class I HDACs []. This inhibition disrupts the normal function of HDACs, leading to changes in gene expression that can have anti-cancer effects.

Mechanism of Action in Cancer

The anti-cancer activity of romidepsin is thought to be due to its multiple effects on cancer cells. These include:

  • Induction of cell death (apoptosis): Romidepsin can trigger the programmed cell death pathway in cancer cells [].
  • Cell cycle arrest: Romidepsin can block the cell cycle at various stages, preventing cancer cells from dividing [].
  • Suppression of tumor growth factors: Romidepsin can downregulate the production of factors that promote tumor growth and survival [].

These effects of romidepsin are being investigated in pre-clinical and clinical studies for the treatment of various cancers.

Research Applications

Romidepsin has been studied in clinical trials for the treatment of several types of cancer, including:

  • Cutaneous T-cell lymphoma (CTCL): Romidepsin is approved by the US Food and Drug Administration (FDA) for the treatment of patients with CTCL who have received at least one prior systemic therapy [].
  • Peripheral T-cell Lymphoma (PTCL): Romidepsin is also approved by the FDA for the treatment of patients with PTCL who have received at least one prior therapy [].
  • Other cancers: Romidepsin is being investigated in clinical trials for the treatment of other cancers, such as ovarian cancer, acute myeloid leukemia (AML), and multiple myeloma [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

540.20763

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Romidepsin

Biological Half Life

Approximately 3 hours

Use Classification

Human drugs -> Orphan -> Istodax -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Saijo K, Imamura J, Narita K, Oda A, Shimodaira H, Katoh T, Ishioka C. Biochemical, biological, and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors. Cancer Sci. 2014 Dec 10. doi: 10.1111/cas.12585. [Epub ahead of print] PubMed PMID: 25492515.
2: Foss F, Coiffier B, Horwitz S, Pro B, Prince HM, Sokol L, Greenwood M, Lerner A, Caballero D, Baran E, Kim E, Nichols J, Balser B, Wolfson J, Whittaker S. Tolerability to romidepsin in patients with relapsed/refractory T-cell lymphoma. Biomark Res. 2014 Sep 8;2:16. doi: 10.1186/2050-7771-2-16. eCollection 2014. PubMed PMID: 25279222; PubMed Central PMCID: PMC4181623.
3: Oda A, Saijo K, Ishioka C, Narita K, Katoh T, Watanabe Y, Fukuyoshi S, Takahashi O. Predicting the structures of complexes between phosphoinositide 3-kinase (PI3K) and romidepsin-related compounds for the drug design of PI3K/histone deacetylase dual inhibitors using computational docking and the ligand-based drug design approach. J Mol Graph Model. 2014 Nov;54:46-53. doi: 10.1016/j.jmgm.2014.08.007. Epub 2014 Sep 8. PubMed PMID: 25254927.
4: Yu P, Petrus MN, Ju W, Zhang M, Conlon KC, Nakagawa M, Maeda M, Bamford RN, Waldmann TA. Augmented efficacy with the combination of blockade of the Notch-1 pathway, bortezomib and romidepsin in a murine MT-1 adult T-cell leukemia model. Leukemia. 2014 Aug 14. doi: 10.1038/leu.2014.241. [Epub ahead of print] PubMed PMID: 25118879.
5: Finn N, Larouche JF. Romidepsin used as monotherapy in sequence with allogeneic stem cell transplant in a patient with peripheral T-cell lymphoma. Case Rep Hematol. 2014;2014:404078. doi: 10.1155/2014/404078. Epub 2014 Jul 7. PubMed PMID: 25105035; PubMed Central PMCID: PMC4109362.
6: Satwani P, Bavishi S, Saha A, Zhao F, Ayello J, van de Ven C, Chu Y, Cairo MS. Upregulation of NKG2D ligands in acute lymphoblastic leukemia and non-Hodgkin lymphoma cells by romidepsin and enhanced in vitro and in vivo natural killer cell cytotoxicity. Cytotherapy. 2014 May 20. pii: S1465-3249(14)00548-9. doi: 10.1016/j.jcyt.2014.03.008. [Epub ahead of print] PubMed PMID: 24856896.
7: Romidepsin is effective and well-tolerated in patients ≥60 years old with relapsed or refractory peripheral T-cell lymphoma (PTCL): analysis from phase 2 trials. Clin Adv Hematol Oncol. 2014 Feb;12(2 Suppl 5):17-8. PubMed PMID: 24852793.
8: Wei DG, Chiang V, Fyne E, Balakrishnan M, Barnes T, Graupe M, Hesselgesser J, Irrinki A, Murry JP, Stepan G, Stray KM, Tsai A, Yu H, Spindler J, Kearney M, Spina CA, McMahon D, Lalezari J, Sloan D, Mellors J, Geleziunas R, Cihlar T. Histone deacetylase inhibitor romidepsin induces HIV expression in CD4 T cells from patients on suppressive antiretroviral therapy at concentrations achieved by clinical dosing. PLoS Pathog. 2014 Apr 10;10(4):e1004071. doi: 10.1371/journal.ppat.1004071. eCollection 2014 Apr. PubMed PMID: 24722454; PubMed Central PMCID: PMC3983056.
9: Karthik S, Sankar R, Varunkumar K, Ravikumar V. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells. Biomed Pharmacother. 2014 Apr;68(3):327-34. doi: 10.1016/j.biopha.2014.01.002. Epub 2014 Jan 15. PubMed PMID: 24485799.
10: Coiffier B, Pro B, Prince HM, Foss F, Sokol L, Greenwood M, Caballero D, Morschhauser F, Wilhelm M, Pinter-Brown L, Padmanabhan Iyer S, Shustov A, Nielsen T, Nichols J, Wolfson J, Balser B, Horwitz S. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses. J Hematol Oncol. 2014 Jan 23;7(1):11. doi: 10.1186/1756-8722-7-11. PubMed PMID: 24456586; PubMed Central PMCID: PMC4016573.

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